molecular formula C26H33N3O4 B11033686 N-(2-{[1-(cyclopentylcarbamoyl)cyclohexyl](furan-2-ylmethyl)amino}-2-oxoethyl)benzamide

N-(2-{[1-(cyclopentylcarbamoyl)cyclohexyl](furan-2-ylmethyl)amino}-2-oxoethyl)benzamide

Cat. No.: B11033686
M. Wt: 451.6 g/mol
InChI Key: YUKKBOCKBXMUPG-UHFFFAOYSA-N
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Description

N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, a cyclohexyl group, a furan-2-ylmethyl group, and a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentylcarbamoyl and cyclohexyl intermediates, followed by their coupling with the furan-2-ylmethyl group. The final step involves the introduction of the benzamide group under controlled conditions. Common reagents used in these reactions include cyclopentylamine, cyclohexanone, furan-2-carbaldehyde, and benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and furan-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

N-[2-[[1-(cyclopentylcarbamoyl)cyclohexyl]-(furan-2-ylmethyl)amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C26H33N3O4/c30-23(18-27-24(31)20-10-3-1-4-11-20)29(19-22-14-9-17-33-22)26(15-7-2-8-16-26)25(32)28-21-12-5-6-13-21/h1,3-4,9-11,14,17,21H,2,5-8,12-13,15-16,18-19H2,(H,27,31)(H,28,32)

InChI Key

YUKKBOCKBXMUPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCCC2)N(CC3=CC=CO3)C(=O)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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